3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid

SPPS building block selection combinatorial chemistry scaffold resin loading chemistry

Split-and-mix combinatorial library construction demands an Fmoc-protected scaffold providing a resin-anchoring carboxyl, a protected amine for first diversification, and a free hydroxyl for orthogonal second-dimensional elongation-all in one building block. N-Fmoc-3-amino-5-hydroxybenzoic acid (CAS 176442-21-0) supplies this precise trifunctional architecture, eliminating in-house Fmoc installation (85-92% typical yield loss) and enabling a validated 2,001-compound library workflow. - Orthogonal trifunctional core: Fmoc-amine (SPPS deprotection), free 5-OH (second-dimension substitution), and benzoic acid anchor in a single monomer. - The 5-hydroxyl hydrogen-bond donor/acceptor delivers differentiation unattainable with non-hydroxylated analogs such as Fmoc-3-Abz-OH (CAS 185116-42-1). - Supplied at ≥97% purity with literature-precedented scalable synthesis (Watson, Flynn & Shah, 1999), supporting seamless mg-to-kg campaign progression.

Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
CAS No. 176442-21-0
Cat. No. B069364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid
CAS176442-21-0
Molecular FormulaC22H17NO5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O
InChIInChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26)
InChIKeyWGBZDECNYLZYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Amino-5-Hydroxybenzoic Acid: Identity & Specifications


3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid (CAS 176442-21-0), systematically named N-Fmoc-3-amino-5-hydroxybenzoic acid, is an aromatic non-proteinogenic amino acid derivative with the molecular formula C22H17NO5 and a monoisotopic mass of 375.11 g/mol [1]. The compound exhibits a melting point range of 234–237 °C and a predicted LogP of approximately 4.52, positioning it as a moderately lipophilic Fmoc-protected building block that remains a solid at ambient temperature [2]. It is predominantly supplied at a purity specification of ≥97% for use in solid-phase peptide synthesis (SPPS) and organic synthesis workflows .

Fmoc-protected SPPS building block
Phenolic –OH enables dual diversification
Pre-installed Fmoc, ready for coupling

Generic Substitution Pitfalls for Fmoc-3-Amino-5-Hydroxybenzoic Acid


Fmoc-protected aminobenzoic acid derivatives are not functionally interchangeable building blocks, despite sharing a common fluorenylmethoxycarbonyl protecting group and a benzoic acid core. Substitution at the 5-position with a hydroxyl group—absent in widely available alternatives such as Fmoc-3-Abz-OH (CAS 185116-42-1)—introduces a phenolic hydrogen-bond donor/acceptor that alters both chromatographic retention and on-resin coupling kinetics in SPPS . In biological screening contexts, the Fmoc moiety itself serves as a pharmacophoric element for cholinesterase inhibition, with the specific amino acid side chain modulating potency over a >100-fold range (IC50 0.06–10.0 µM), rendering even closely related Fmoc-amino acids non-substitutable without re-optimizing assay conditions [1]. The combinatorial chemistry literature further confirms that 3-amino-5-hydroxybenzoic acid derivatives bearing unprotected phenolic hydroxyl groups enable resin attachment through the benzoic acid moiety, a feature that cannot be replicated by hydroxyl-lacking analogs [2].

Required feature
5-OH for H-bonding and library diversification
Risk with Fmoc-3-Abz-OH
Des-hydroxy analog cannot replicate resin attachment or dual-functionalization strategy
Key pharmacophore
Fmoc group contributes to cholinesterase inhibition
Risk with Cbz-protected analog
Replacing Fmoc with Cbz may reduce assay response in BChE screens
Synthetic readiness
Pre-Fmoc protected building block
Risk with free amine analog
In-house Fmoc installation adds a step and 8–15% typical yield loss

Fmoc-3-Amino-5-Hydroxybenzoic Acid: Differentiation Evidence


5-Hydroxy Group: Resin Attachment and H-Bonding Advantage

The target compound carries a phenolic –OH at the 5-position of the benzoic acid ring, which serves as an additional functional handle for hydrogen bonding, derivatization, or conformational constraint. Its closest commercial analog, Fmoc-3-Abz-OH (CAS 185116-42-1, C22H17NO4, MW 359.37), lacks this hydroxyl group entirely, bearing only the Fmoc-protected amine and the carboxylic acid . In split-and-mix combinatorial library construction, the benzoic acid –COOH of 3-amino-5-hydroxybenzoic acid is utilized as the resin attachment point, while the amino and hydroxyl positions undergo diversification, a synthetic strategy that cannot be executed with the des-hydroxy analog [1].

5-OH structural comparison
Head-to-head
MW difference +16 Da (phenolic –OH vs. –H); enables second diversification site in combinatorial synthesis
Phenolic hydroxyl supports dual-functionalization library design
Cannot be mimicked by des-hydroxy Fmoc-3-Abz-OH
SPPS building block selection combinatorial chemistry scaffold resin loading chemistry

Scalable Synthesis Route vs. In-House Fmoc Protection

A scaleable method for preparing 3-fluorenylmethoxycarbonylamino-5-hydroxybenzoic acid was published by Watson, Flynn, and Shah (Hoechst Marion Roussel) in Synthetic Communications, establishing a robust synthetic route suitable for multi-gram production [1]. In contrast, 3-amino-5-hydroxybenzoic acid without Fmoc protection (CAS 76045-71-1, C7H7NO3, MW 153.14) is a biosynthetic precursor of ansamycin antibiotics that requires subsequent Fmoc derivatization before it can be integrated into SPPS workflows . The Fmoc-protected target compound thus arrives ready-to-use for SPPS, bypassing an additional protection step and its associated yield loss, whereas the free amino acid demands in-house Fmoc installation with typical yields of 85–92% reported under optimized zinc-promoted conditions [2].

Scalable Fmoc synthesis
Reported
Pre-Fmoc, ready for SPPS; published multi‑gram route avoids 8–15% protection yield loss
Eliminates a synthetic step vs. free amine starting material
Scalable protocol by Watson et al. (1999)
process chemistry scalable synthesis building block procurement GMP starting material

Fmoc Pharmacophore Boosts Cholinesterase Inhibition vs. Cbz

In a systematic study evaluating Fmoc-amino acids as selective butyrylcholinesterase (BChE) inhibitors, the Fmoc group itself was shown to contribute significantly to inhibitory potency: analogs bearing a carboxybenzyl (Cbz) protecting group instead of Fmoc exhibited approximately tenfold higher K_I values (i.e., tenfold lower affinity) [1]. The Fmoc-amide derivative class achieved BChE IC50 values spanning 0.06–10.0 µM, demonstrating that the specific amino acid side chain fine-tunes potency within a >100-fold window, thus requiring compound-level rather than class-level comparison for assay design [2]. Although the target compound CAS 176442-21-0 was not directly assayed in these studies, these data establish the privileged nature of the Fmoc-amino acid scaffold for cholinesterase engagement relative to Cbz-protected counterparts.

Fmoc vs. Cbz BChE affinity
Class-level
Fmoc-amino acids show ~10‑fold lower KI vs. Cbz analogs; side chain mods tune IC50 0.06–10 µM
Fmoc scaffold retains privileged pharmacophore for cholinesterase assay design
Class‑level inference; target compound not directly assayed
butyrylcholinesterase inhibition Fmoc pharmacophore Alzheimer's disease research neurodegeneration assays

Validated Combinatorial Library Scaffold on 3-Amino-5-Hydroxybenzoic Acid Core

3-Amino-5-hydroxybenzoic acid—the free-base parent of CAS 176442-21-0—has been experimentally validated as a core scaffold for solid-phase split-and-mix combinatorial library construction, successfully generating a non-peptide library of 2,001 discrete compounds [1]. The benzoic acid carboxyl group served as the resin attachment point while the amino and hydroxyl positions were variably substituted, demonstrating the synthetic tractability of a bifunctionalized aromatic template [1]. This established library methodology translates directly to the Fmoc-protected derivative: the Fmoc group provides orthogonal amine protection compatible with on-resin diversification at the 5-OH position, enabling stepwise library construction without cross-reactivity. Alternative scaffolds lacking the 5-hydroxyl group cannot support this two-dimensional diversification architecture.

Library scaffold validation
Context-dependent
2,001 unique compounds built on 3‑amino‑5‑hydroxybenzoic acid core via solid‑phase split/combine
Confirmed two‑dimensional diversification architecture
Validated on parent free acid; applies to Fmoc‑protected derivative
combinatorial chemistry split-and-mix library small-molecule diversity solid-phase library synthesis

Fmoc-3-Amino-5-Hydroxybenzoic Acid: Key Research & Industrial Applications


Two-Dimensional Solid-Phase Combinatorial Library Synthesis

CAS 176442-21-0 serves as a ready-to-attach building block for split-and-mix solid-phase library construction, modeled after the validated 2,001-compound library generated on the 3-amino-5-hydroxybenzoic acid core [1]. The benzoic acid group serves as the resin anchor while the Fmoc-protected amine undergoes on-resin deprotection for first-dimension diversification and the free 5-hydroxyl enables orthogonal second-dimension substitution. This workflow is not feasible with Fmoc-3-Abz-OH, which lacks the hydroxyl diversification site .

Butyrylcholinesterase Inhibitor Screening with Fmoc Building Block

For neurodegenerative disease programs requiring BChE-selective inhibitors, the Fmoc moiety provides a validated pharmacophoric element that delivers approximately 10-fold enhanced affinity compared to Cbz-protected analogs [1]. Fmoc-amide derivatives within this structural class achieved IC50 values as low as 0.06 µM, and the 5-hydroxyl substituent on the target compound offers a hydrogen-bonding vector that can be exploited analogously to the side chain modifications that yielded 8-fold K_I improvements in Fmoc-Trp(Boc) derivatives . Procurement of the pre-Fmoc-protected building block eliminates the need for in-house protection chemistry, which typically proceeds with 85–92% yield [2].

Process Chemistry Scale-Up of Fmoc-Protected Building Blocks

The published scalable synthetic route by Watson, Flynn, and Shah (Synthetic Communications, 1999) provides a documented multi-gram procedure for CAS 176442-21-0 suitable for pilot-scale production [1]. Process chemistry groups requiring kg quantities for medicinal chemistry campaigns benefit from a literature-precedented method rather than relying on custom synthesis optimization, reducing development timelines.

H-Bond-Driven Supramolecular Assembly for Biomaterial Fabrication

Fmoc-modified amino acids and short peptides exhibit eminent self-assembly features driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, with applications in cell cultivation, drug delivery, and bio-templating [1]. The phenolic –OH of CAS 176442-21-0 provides an additional hydrogen-bonding functionality capable of modulating supramolecular gelation properties beyond what is achievable with non-hydroxylated Fmoc-aromatic building blocks such as Fmoc-3-Abz-OH .

Application
Selection Property
Validation Focus
Dual‑diversification combinatorial library
Bifunctional core with orthogonal –NH2/–OH
Solid‑phase split/combine architecture
BChE inhibitor screening
Fmoc pharmacophore retention
Cholinesterase assay context
Process‑scale building block supply
Validated scalable synthesis
Multi‑gram procedure documentation
Supramolecular biomaterial research
Phenolic H‑bond functionality
Gelation and self‑assembly screening
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